molecular formula C11H12N2O2S2 B2986724 Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 733794-46-2

Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2986724
CAS No.: 733794-46-2
M. Wt: 268.35
InChI Key: LUFJCZIBTYMIQU-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical reagent of significant interest in medicinal chemistry and oncology research. It belongs to the 6-substituted thieno[2,3-d]pyrimidine class of compounds, which are recognized as a promising structural scaffold for developing multitargeted antitumor agents . Compounds within this family have demonstrated potent inhibitory effects on the proliferation of cancer cells, including KB tumor cells, with activities in the low nanomolar range . The core research value of this compound lies in its potential to inhibit key enzymes in the folate-dependent one-carbon metabolism pathway, which is essential for the de novo biosynthesis of purine nucleotides in rapidly dividing cells . Specifically, closely related analogs are established inhibitors of critical enzymes such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . Some compounds in this series also show activity against mitochondrial serine hydroxymethyltransferase (SHMT2) . A key characteristic of these compounds is their selectivity for uptake by cells expressing Folate Receptors (FRs α and β) over other transport systems . Since FRα is overexpressed in many human tumors (e.g., ovarian, colorectal, breast), this selectivity is a crucial mechanism for targeting cancer cells while potentially minimizing effects on healthy tissues . This makes the thieno[2,3-d]pyrimidine structure, including this ethyl ester derivative, an exciting platform for designing novel, tumor-selective therapies aimed at overcoming drug resistance and dose-limiting toxicities . This product is intended for research purposes such as in vitro enzymatic assays, cell-based cytotoxicity studies, and as a key intermediate for the further synthesis of novel chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-5(2)7-9(16)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFJCZIBTYMIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive compounds with potential biological activities. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name (Substituents) R4 Group Key Physical Properties Biological Activity Synthesis Method Reference
Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate -SH Not explicitly reported (predicted higher solubility due to -SH) Hypothesized antimicrobial/antioxidant Likely via thiolation of 4-oxo precursors
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate -NH2 Crystallizes as faint brown solid (m.p. 250–251°C) Anti-proliferative (breast cancer models) Condensation with amines
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate -Cl Soluble in ethanol, stored at RT Research probe (no bioactivity reported) Chlorination using POCl3
Ethyl 4-morpholino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Morpholino Pale orange powder (m.p. 97–176°C) Antimicrobial (MIC: 2–8 µg/mL) Morpholine substitution under reflux
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate -NHC6H4Cl Yellow crystals (m.p. 174–176°C) HDAC inhibition (IC50: 0.8 µM) Nucleophilic aromatic substitution

Key Observations:

Morpholino and aryl amino substituents (e.g., IIIa–k in ) improve antimicrobial and anticancer activities, likely via targeting enzyme active sites or DNA intercalation .

Synthetic Flexibility :

  • The 4-position is highly modifiable. Chloro derivatives (e.g., ) serve as intermediates for further functionalization, while sulfanyl groups require specialized thiolation agents (e.g., Lawesson’s reagent) .

Physicochemical Properties: Melting Points: Amino and aryl derivatives exhibit higher melting points (250–322°C) due to hydrogen bonding, whereas morpholino and chloro analogs melt at lower temperatures (97–176°C) . Solubility: Ethyl carboxylate at position 6 enhances solubility in polar solvents (e.g., ethanol, DMF), critical for in vitro assays .

Biological Activity

Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 733794-46-2) is a heterocyclic compound that has gained attention for its potential biological activities. This compound belongs to the class of thienylpyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

  • Molecular Formula : C11H12N2O2S2
  • Molecular Weight : 268.35 g/mol
  • Purity : Standard purity of 95% reported .

Biological Activity

Research indicates that thienylpyrimidines, including this compound, exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : This compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a target implicated in several diseases including cancer and neurodegenerative disorders. The inhibition of PI5P4Kγ can lead to reduced cell proliferation and altered signaling pathways associated with tumor growth and survival .
  • Neuroprotective Effects : In vivo studies suggest that compounds in this class can penetrate the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. They may reduce mutant protein levels in models of Huntington's disease and show promise in other neurological conditions .
  • Anti-cancer Properties : Thienylpyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines. These compounds disrupt critical cellular processes such as apoptosis and cell cycle progression, leading to increased cancer cell death .

Case Study 1: PI5P4Kγ Inhibition

A study conducted on a series of thienylpyrimidines demonstrated that this compound effectively inhibited PI5P4Kγ with a dissociation constant (KDK_D) of approximately 7.1 nM. This selectivity was confirmed through screening against over 150 kinases, where it displayed minimal off-target effects .

Case Study 2: Neurodegenerative Disease Models

In models of Huntington's disease, the administration of this compound led to significant reductions in mutant huntingtin protein levels, suggesting a potential therapeutic application for neurodegenerative diseases characterized by protein aggregation .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
PI5P4Kγ InhibitionSelective inhibition
NeuroprotectionReduces mutant protein levels
Anti-cancerInduces apoptosis in cancer cells

Q & A

Q. How can researchers optimize the synthesis of ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate to address low reactivity of the ester group?

Methodological Answer: The low reactivity of the ester group in thieno[2,3-d]pyrimidine derivatives can hinder direct nucleophilic substitution. To overcome this, peptide coupling reagents (e.g., HATU, DCC) are recommended to activate the ester into a more reactive intermediate, enabling efficient amidation or transesterification. For example, coupling with benzylamine derivatives in the presence of such reagents has been successful in generating bioactive analogs . Additionally, microwave-assisted synthesis (e.g., 120°C for 2 hours under TFA) can accelerate cyclization and improve yields, as demonstrated in the preparation of tricyclic analogs .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving stereochemistry and confirming sulfanyl group positioning. SHELX is robust for small-molecule crystallography and high-resolution data .
  • NMR spectroscopy : Employ 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to verify substituent positions, especially distinguishing between methyl and sulfanyl groups. For example, 1H^1H-NMR can confirm the ethyl ester proton environment (~4.3 ppm quartets) .
  • HPLC-MS : Validate purity (>95%) and molecular weight using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) .

Q. What initial biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Perform broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Parallel docking studies targeting bacterial enzymes like TrmD can rationalize observed activity .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices. Compare results with structurally related analogs to identify toxicity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 4-sulfanyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate electronic effects. For instance, 4-oxo analogs show reduced antimicrobial activity, highlighting the sulfanyl group’s importance .
  • Scaffold hybridization : Integrate hydroxamic acid or benzimidazole moieties to target dual enzymes (e.g., kinase-HDAC chimeric inhibitors). This approach has improved anticancer activity in related thienopyrimidines .
  • Pharmacokinetic optimization : Introduce solubilizing groups (e.g., PEG chains) to the ethyl ester to enhance bioavailability while retaining target binding .

Q. What computational tools are effective for predicting binding modes and resolving contradictory activity data?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial TrmD or human adenosine A2A receptors). Dock rigid analogs to identify critical binding residues and validate with mutagenesis studies .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy to resolve discrepancies between in vitro and in silico results .

Q. How should researchers address contradictions in reported synthetic yields or biological activity across studies?

Methodological Answer:

  • Reproduce reaction conditions : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst loadings, and heating methods (microwave vs. oil bath). For example, microwave synthesis of tricyclic derivatives improved yields by 20% compared to conventional methods .
  • Validate biological assays : Use internal controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across independent labs. Discrepancies in IC50 values may arise from cell line variability or compound aggregation .
  • Cross-reference crystallographic data : Compare unit cell parameters (e.g., via CCDC entries) to confirm structural consistency. SHELXL refinement is preferred for high-resolution structures to avoid model bias .

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